(R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Chiral purity Enantiomeric excess Oxazolidinone synthesis

(R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 274264-55-0) is a chiral oxazolidinone derivative bearing an (R)-configured stereocenter at the 5-position of the oxazolidinone ring and a benzyl carbamate (Cbz) protecting group on the aminomethyl side chain. It serves as a protected chiral building block in the synthesis of oxazolidinone-based active pharmaceutical ingredients (APIs), notably anticoagulant agents targeting Factor Xa.

Molecular Formula C12H14N2O4
Molecular Weight 250.254
CAS No. 274264-55-0
Cat. No. B2665244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate
CAS274264-55-0
Molecular FormulaC12H14N2O4
Molecular Weight250.254
Structural Identifiers
SMILESC1C(OC(=O)N1)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H14N2O4/c15-11(13-6-10-7-14-12(16)18-10)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m0/s1
InChIKeyCIMOMVDNFMVGGV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 274264-55-0): Chiral Oxazolidinone Intermediate for Pharmaceutical Synthesis


(R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 274264-55-0) is a chiral oxazolidinone derivative bearing an (R)-configured stereocenter at the 5-position of the oxazolidinone ring and a benzyl carbamate (Cbz) protecting group on the aminomethyl side chain . It serves as a protected chiral building block in the synthesis of oxazolidinone-based active pharmaceutical ingredients (APIs), notably anticoagulant agents targeting Factor Xa [1]. The compound belongs to the broader oxazolidinone class that has yielded clinically important drugs including linezolid and rivaroxaban, where the stereochemistry at the 5-position is critical for biological activity [2].

Why Generic Substitution of (R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate Fails in Chiral Pharmaceutical Synthesis


In oxazolidinone-based drug synthesis, the stereochemical configuration at the 5-position is not interchangeable: the (S)-enantiomer forms the core of antibacterial linezolid, while the (R)-enantiomer is required for anticoagulant rivaroxaban and related Factor Xa inhibitors [1]. Generic substitution of the (R)-Cbz-protected intermediate with the (S)-enantiomer, the free amine, or a racemic mixture introduces the wrong stereochemistry, leading to inactive or antagonistic impurities [2]. The benzyl carbamate protecting group is also not functionally equivalent to Boc or Fmoc variants because its hydrogenolytic deprotection conditions are orthogonal and critical for preserving the acid-labile oxazolidinone ring during downstream transformations [3].

Quantitative Differentiation Evidence for (R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 274264-55-0)


Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture and (S)-Enantiomer

The (R)-enantiomer of benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate is supplied as the single (R)-configured stereoisomer with specified chiral purity. In the synthesis of rivaroxaban, the (R)-configured oxazolidinone intermediate is essential for producing the active (S)-rivaroxaban via stereochemical inversion at a later synthetic step; substitution with the (S)-enantiomer at the intermediate stage would yield the inactive (R)-rivaroxaban enantiomer [1]. Rivaroxaban's (R)-enantiomer (CAS 865479-71-6, ent-rivaroxaban) exhibits a Ki of 0.4 nM and IC50 of 0.7 nM against Factor Xa in cell-free assays, whereas the therapeutically active (S)-enantiomer is ≥1,000-fold more potent in functional anticoagulation assays . Thus, procurement of the correct (R)-intermediate is mandatory to avoid generating the inactive enantiomer downstream.

Chiral purity Enantiomeric excess Oxazolidinone synthesis

Protecting Group Orthogonality: Cbz vs. Boc for Oxazolidinone Stability

The benzyl carbamate (Cbz) group on (R)-benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate is cleaved by catalytic hydrogenolysis (H2, Pd/C), conditions that leave the acid-sensitive oxazolidinone ring intact. In contrast, the Boc-protected analog (CAS not assigned as a commercial single enantiomer) requires acidic deprotection (TFA or HCl) that can partially hydrolyze the oxazolidinone ring, reducing yield by an estimated 10-20% based on general oxazolidinone stability data [1]. Cbz deprotection yields the free (R)-5-(aminomethyl)-2-oxazolidinone quantitatively (yield >95%) under neutral conditions, which is critical for subsequent acylation or N-arylation steps in rivaroxaban synthesis [2].

Protecting group strategy Cbz deprotection Hydrogenolysis Oxazolidinone stability

Vendor Purity Specifications: Minimum 97% vs. Lower-Purity Alternatives

Commercial suppliers of (R)-benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate consistently specify purity at ≥97% (HPLC) . In contrast, the racemic (±)-benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate and lower-purity grades (<95%) are sometimes offered by general chemical suppliers but lack the enantiomeric purity documentation required for pharmaceutical intermediate use . The minimum 97% purity specification for the (R)-enantiomer ensures that any downstream impurity, particularly the (S)-enantiomer, is limited to ≤3%, which is essential for meeting ICH Q3A guidelines for API impurity thresholds [1].

Purity specification Quality control HPLC purity Procurement standard

Synthetic Route Compatibility: (R)-Glycidyl Butyrate Pathway vs. Alternative Chiral Pool Approaches

The (R)-benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate scaffold is routinely accessed via reaction of benzyl carbamate anion with (R)-glycidyl butyrate, a commercially available chiral epoxide that sets the (R)-configuration at the oxazolidinone 5-position with high fidelity [1]. This route yields the oxazolidinone intermediate in >80% overall yield with >98% ee, as demonstrated in the synthesis of linezolid and rivaroxaban intermediates [2]. Alternative routes using racemic epichlorohydrin or enzymatic resolution produce lower enantiomeric excess (typically 90-95% ee) and require additional chiral chromatography steps, increasing cost by an estimated 30-50% at kilogram scale [3].

Chiral pool synthesis Glycidyl butyrate Oxazolidinone ring formation Process chemistry

Regulatory Utility: Use as a Reference Standard for Rivaroxaban Impurity Profiling

(R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate serves as a key intermediate in the preparation of rivaroxaban-related chiral impurity standards, including rivaroxaban EP Impurity A (the (R)-enantiomer of rivaroxaban, CAS 865479-71-6) [1]. Regulatory filings require quantification of the (R)-enantiomer impurity at levels ≤0.15% in rivaroxaban API per ICH Q3A thresholds [2]. The (R)-Cbz intermediate enables synthesis of authenticated impurity reference standards with >99% chemical and enantiomeric purity, which is unattainable using racemic or lower-purity starting materials [3].

Impurity reference standard Rivaroxaban Enantiomeric impurity Pharmacopoeia

Price and Availability: (R)-Enantiomer vs. Generic Racemic Oxazolidinone Intermediates

The (R)-benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate is priced at approximately £490 for 250 mg (Fluorochem, 2025) and $271.90 for 250 mg (Aladdin Scientific, 2025), reflecting the cost of asymmetric synthesis and chiral quality control . In comparison, the racemic (±)-benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate and achiral oxazolidinone building blocks are typically priced 50-70% lower but lack the enantiomeric specification required for pharmaceutical intermediate use . The 8-12 week lead time for the (R)-enantiomer from some suppliers underscores the importance of forward-planning in procurement to avoid project delays .

Procurement cost Supply chain Chiral intermediate Price comparison

Optimal Application Scenarios for (R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 274264-55-0)


Synthesis of Rivaroxaban and Related Factor Xa Inhibitor APIs

The (R)-Cbz intermediate is the optimal starting material for constructing the oxazolidinone core of rivaroxaban via stereochemical inversion at a late synthetic stage. The (R)-configuration at the intermediate stage is mandatory because subsequent N-arylation and deprotection steps invert the stereochemical outcome, yielding the therapeutically active (S)-rivaroxaban [1]. Procuring the correct (R)-enantiomer avoids generation of the inactive (R)-rivaroxaban impurity, which must be controlled to ≤0.15% in the final API per ICH Q3A guidelines [2].

Preparation of Chiral Oxazolidinone Impurity Reference Standards for ANDA/DMF Filing

Quality control and regulatory CMC groups can use the (R)-Cbz intermediate to synthesize authenticated enantiomeric impurity standards (e.g., rivaroxaban EP Impurity A) with >99% chemical and chiral purity [3]. The defined (R)-stereochemistry eliminates ambiguity in impurity peak assignment during HPLC method development, reducing analytical validation time and supporting timely ANDA or DMF submissions [4].

Asymmetric Synthesis of Novel Oxazolidinone-Based Drug Candidates

Medicinal chemistry teams exploring structure-activity relationships (SAR) around the oxazolidinone scaffold benefit from the (R)-Cbz intermediate as a chirally pure building block. The Cbz group enables selective deprotection under neutral hydrogenolytic conditions that preserve the oxazolidinone ring, allowing sequential functionalization at the aminomethyl position without damaging the core heterocycle [5]. This orthogonal protecting group strategy is particularly valuable when the target molecule contains acid- or base-sensitive functionality elsewhere in the structure.

Process Chemistry Scale-Up for cGMP Manufacturing of Chiral Oxazolidinone Intermediates

The (R)-glycidyl butyrate route to (R)-benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate has been demonstrated at multi-kilogram scale with >80% yield and >98% ee, making it suitable for technology transfer to cGMP manufacturing [6]. The Cbz protecting group's compatibility with standard hydrogenation equipment and the intermediate's crystalline nature facilitate purification and quality control at production scale, reducing the cost of goods for the final API [7].

Quote Request

Request a Quote for (R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.